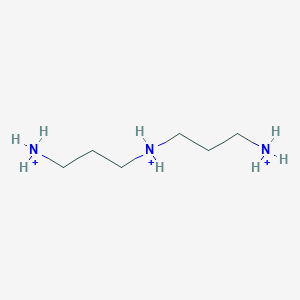

Bis(3-azaniumylpropyl)azanium

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H20N3+3 |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

bis(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/p+3 |

InChI Key |

OTBHHUPVCYLGQO-UHFFFAOYSA-Q |

SMILES |

C(C[NH3+])C[NH2+]CCC[NH3+] |

Canonical SMILES |

C(C[NH3+])C[NH2+]CCC[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies and Optimized Reaction Pathways for Bis 3 Azaniumylpropyl Azanium and Precursors

Established Synthetic Routes to Bis(3-azaniumylpropyl)azanium Compounds

The creation of this compound relies on the foundational synthesis of its corresponding free base, bis(3-aminopropyl)amine (B123863). This is followed by protonation to form the desired tri-cationic species.

Multi-Step Synthetic Strategies for Polyamine Backbones

A prevalent and efficient method for synthesizing the N-alkylbis(3-aminopropyl)amine backbone involves a two-step process. acs.orgacs.org This strategy begins with the bisconjugate addition of a primary alkylamine to acrylonitrile (B1666552). This reaction, a type of Michael addition, forms an N-alkylbis(cyanoethyl)amine intermediate. The subsequent step involves the catalytic hydrogenation of this dinitrile over a catalyst like Raney nickel. researchgate.netnih.gov This reduction converts the nitrile groups into primary amine functionalities, yielding the target N-alkylbis(3-aminopropyl)amine. researchgate.netnih.gov

Another multi-step approach involves the cyanoethylation of a primary amine with acrylonitrile to form an aminonitrile. google.com This intermediate is then methylated using the Leuckart reaction conditions (formic acid and formaldehyde). The resulting monomethyl aminonitrile is reduced, typically via hydrogenation, to a monomethyl diamine. A second cyanoethylation and subsequent reduction extends the chain to produce the final polyamine. google.com

The synthesis of more complex or functionally diverse polyamines often requires the use of protecting groups to achieve regioselectivity. nih.gov For instance, the synthesis of chalcone-polyamine conjugates involves reacting carboxychalcones with polyamines that have been selectively protected to ensure the reaction occurs at the desired amino group. nih.gov Similarly, the synthesis of certain polyamine derivatives may start from materials requiring additional multi-step syntheses to introduce specific functionalities before creating the final polyamine structure. chemrxiv.org

A general method for creating polyamines involves the condensation reaction between diacids and unprotected diamines to form amides, which are then reduced to amines using reagents like lithium aluminum hydride or borane (B79455). nih.gov However, this method can sometimes lead to by-products, especially with shorter alkyl chains. google.com

The table below summarizes a common multi-step synthesis for N-alkylbis(3-aminopropyl)amines.

| Step | Reaction | Reactants | Intermediate/Product | Catalyst/Reagents |

| 1 | Bisconjugate Addition | Primary Alkylamine, Acrylonitrile | N-Alkylbis(cyanoethyl)amine | - |

| 2 | Catalytic Hydrogenation | N-Alkylbis(cyanoethyl)amine | N-Alkylbis(3-aminopropyl)amine | Raney Nickel, Hydrogen |

Direct Synthesis and Protonation Methodologies

The direct synthesis of bis(3-aminopropyl)amine can be achieved by reacting laurylamine with acrylonitrile in the presence of water, methanol (B129727), and acetic acid, followed by hydrogenation. prepchem.com This method provides the free base, which can then be protonated.

Protonation is the final step to convert the synthesized polyamine, bis(3-aminopropyl)amine, into this compound. This is achieved by treating the polyamine with an acid. At a physiological pH of 7.3, all three amino groups of bis(3-aminopropyl)amine are protonated, resulting in the formation of the this compound cation. echemi.comebi.ac.uk The protonation pattern and the stability of the resulting polyammonium ion are influenced by the presence of both primary and secondary nitrogen atoms and the connecting hydrocarbon chains. rsc.org The protonated polyamines are generally more stable and can be stored for longer periods without degradation compared to the free bases. publish.csiro.au

Development of Novel Methodologies for Enhanced Yield and Stereoselectivity

Recent research has focused on developing more efficient and selective methods for polyamine synthesis, incorporating principles of catalysis and green chemistry.

Catalytic Approaches in Polyamine Synthesis Research

Catalytic methods are at the forefront of modern polyamine synthesis. An improved process for preparing N-alkylbis(3-aminopropyl)amines utilizes a low-pressure catalytic hydrogenation (50 psi of hydrogen) with Raney nickel as the catalyst in a 7 N methanolic ammonia (B1221849) solvent system. acs.orgnih.gov This method affords high purity products in nearly quantitative yields without the need for chromatographic purification. acs.orgacs.org The use of a high concentration of ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts. acs.org

Photoredox catalysis has emerged as a powerful tool for the one-step functionalization of polyamines. chemrxiv.org By adjusting the redox potentials of the photocatalysts, it is possible to selectively functionalize multiple nitrogen sites within a polyamine. chemrxiv.org This method allows for alkylation, arylation, and acylation, enabling the synthesis of a diverse range of functionalized polyamines. chemrxiv.org

Transition metal-catalyzed reactions, such as molybdenum-catalyzed regioselective allylic amination, offer a robust and convenient route for synthesizing α,α-disubstituted allylic amines. acs.org These methods often utilize recyclable catalysts, contributing to more sustainable synthetic processes. acs.org Chiral polyamines, which have applications in asymmetric catalysis, can be synthesized via the reduction of chiral amides or polypeptides using reagents like borane complexed to THF. researchgate.net

The table below highlights some catalytic approaches in polyamine synthesis.

| Catalytic Method | Catalyst | Application | Advantages |

| Low-Pressure Hydrogenation | Raney Nickel | Synthesis of N-alkylbis(3-aminopropyl)amines | High yield, high purity, no chromatography needed acs.orgacs.org |

| Photoredox Catalysis | Various Photocatalysts | Functionalization of polyamines | One-step synthesis, diverse functionalization chemrxiv.org |

| Molybdenum-catalyzed Allylic Amination | Molybdenum complexes | Synthesis of α,α-disubstituted allylic amines | Regioselective, potential for recyclable catalysts acs.org |

| Reduction of Chiral Amides | Borane-THF complex | Synthesis of chiral polyamines | Access to enantiomerically pure products researchgate.net |

Green Chemistry Principles Applied to Amino-Alkyl Chain Formation

Green chemistry principles are increasingly being integrated into amine synthesis to reduce environmental impact. rsc.orgacs.org This includes the use of renewable resources, greener solvents, and more atom-economical reactions. rsc.org Deep eutectic solvents (DESs) are emerging as environmentally friendly and cost-effective alternatives to traditional volatile organic solvents in metal-catalyzed amine synthesis. mdpi.com

Reductive amination is a key reaction in amine synthesis, and greener methods are being developed to replace traditional reagents. acs.org This includes the use of alternative, more environmentally benign reducing agents and biocatalytic processes. acs.org The CHEM21 green metrics toolkit is a valuable resource for evaluating the environmental footprint of different amine synthesis pathways. rsc.org

Click chemistry offers a convergent strategy for the synthesis of stable and processable amphiphilic amine-functionalized polymers. researchgate.net This approach allows for the creation of well-defined polymers with controlled amine functionality.

Advanced Purification and Isolation Techniques for High-Purity this compound Salts

Obtaining high-purity this compound salts is crucial for many applications. A simple and effective method for purifying polyamines involves the formation of their per-tosylate salts. publish.csiro.aupublish.csiro.au These salts often crystallize from aqueous solutions, allowing for large-scale and safe purification in an open laboratory setting. publish.csiro.au The free polyamine can then be regenerated by passing a solution of the tosylate salt through an anion-exchange resin. publish.csiro.aupublish.csiro.au This method is particularly advantageous as the tosylate salts can be stored for extended periods without degradation. publish.csiro.au

For some polyamine salts, recrystallization from water is necessary to achieve high purity. publish.csiro.aupublish.csiro.au In cases where the tosylate salt has limited water solubility, the free polyamine can be regenerated by stirring a slurry of the salt with an anion-exchange resin. publish.csiro.au

The purification of aromatic polyamine mixtures can be achieved by forming adducts with an auxiliary amine or polyamine, which can then be separated. google.com

The table below details purification techniques for polyamine salts.

| Technique | Description | Advantages |

| Per-tosylate Salt Formation | Formation of crystalline per-tosylate salts from aqueous solution. | Scalable, safe, yields stable salts for storage. publish.csiro.au |

| Anion-Exchange Resin | Regeneration of the free polyamine from its salt form. | Convenient regeneration of the free base. publish.csiro.aupublish.csiro.au |

| Recrystallization | Further purification of salts by dissolving and re-crystallizing from a solvent like water. | Achieves high purity for certain salts. publish.csiro.aupublish.csiro.au |

Advanced Spectroscopic and Diffraction Research Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Bis(3-azaniumylpropyl)azanium in both solution and solid states.

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei. For this compound, which is symmetric around the central secondary amine, a simplified spectrum is expected.

¹H NMR: Proton NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. In its protonated state, the spectrum would show signals for the methylene (B1212753) (CH₂) groups and the ammonium (B1175870) (NH₃⁺) and azanium (NH₂⁺) protons. The chemical shifts of protons adjacent to the positively charged nitrogen atoms are typically shifted downfield. researchgate.net

¹³C NMR: Carbon-13 NMR identifies the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, two distinct signals are expected for the propyl chains: one for the carbons adjacent to the terminal primary amines (C1) and one for the central carbons (C2). scispace.com

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for studying polyamines as it directly probes the nitrogen atoms. The chemical shifts are highly sensitive to the protonation state (amine vs. ammonium/azanium) and the local chemical environment. nih.gov Studies on related polyamines have shown significant changes in ¹⁵N chemical shifts with pH, allowing for the characterization of proton binding. nih.gov

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for the core structure of this compound, based on data for related polyamines. Actual values can vary based on solvent and pH.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (adjacent to terminal NH₃⁺) | ~3.0 - 3.2 | ~36 - 38 |

| -CH₂- (central in propyl chain) | ~2.0 - 2.2 | ~24 - 26 |

| -CH₂- (adjacent to central NH₂⁺) | ~3.2 - 3.4 | ~44 - 46 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework. sdsu.edu

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between the protons of adjacent methylene groups within the propyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of each carbon signal based on the assignment of its attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the terminal ammonium protons to the first and second carbons of the propyl chain and from the methylene protons to carbons across the central nitrogen atom, thereby confirming the C-C-C-N-C-C-C backbone. emerypharma.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of this compound in its crystalline state. acs.orgnih.gov Unlike solution NMR, which provides an average structure, ssNMR gives information about the specific conformation and packing of molecules in a solid lattice.

Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) are frequently employed. researchgate.net These methods provide high-resolution spectra of solid samples, revealing details about molecular conformation and intermolecular interactions, such as hydrogen bonding between the azanium groups and counter-ions. researchgate.netnih.gov ssNMR is also instrumental in identifying and characterizing polymorphism—the existence of different crystalline forms of the same compound—as each polymorph will have a unique crystal packing and, consequently, a distinct ssNMR spectrum. acs.org Research on related crystalline materials containing the this compound cation has utilized ¹³C and ¹⁵N CP-MAS NMR to complement X-ray diffraction data, confirming the local environments of the atoms within the crystal structure. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

Mass Spectrometric Methodologies for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. nih.gov For this compound (formula C₆H₂₀N₃³⁺, monoisotopic mass 134.1641 Da), HRMS can confirm its composition by detecting the corresponding protonated species. ebi.ac.uk In electrospray ionization (ESI), the most commonly observed ion would be the singly protonated form of the neutral base, [M+H]⁺, with a theoretical m/z that can be confirmed by HRMS.

| Ion Species | Formula | Charge (z) | Calculated Monoisotopic Mass (Da) | Theoretical m/z |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₁₈N₃⁺ | +1 | 132.1495 | 132.1495 |

| [M+2H]²⁺ | C₆H₁₉N₃²⁺ | +2 | 133.1574 | 66.5787 |

| [M+3H]³⁺ | C₆H₂₀N₃³⁺ | +3 | 134.1652 | 44.7217 |

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. nih.gov The fragmentation pattern of the [M+H]⁺ ion of Bis(3-aminopropyl)amine (B123863) (m/z 132.15) is characteristic of its structure. Fragmentation typically occurs at the C-N bonds and involves neutral losses of ammonia (B1221849) (NH₃) and small hydrocarbon fragments. mdpi.comresearchgate.net

The symmetrical C₃-N-C₃ structure of Bis(3-aminopropyl)amine leads to predictable fragmentation pathways that can be used to distinguish it from its isomers like spermidine (B129725). nih.govmdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 132.15 | 115.12 | NH₃ (17.03) | Loss of ammonia from a terminal ammonium group |

| 132.15 | 87.09 | C₂H₆N (44.06) | Cleavage of C-C bond and loss of ethylamine (B1201723) fragment |

| 132.15 | 72.08 | C₃H₇N₂ (73.07) | Cleavage of central C-N bond |

| 115.12 | 70.07 | C₂H₅N (45.05) | Loss of aziridine (B145994) from the [M+H-NH₃]⁺ ion |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

Vibrational Spectroscopic Approaches (FTIR, Raman) for Functional Group Analysis and State Characterizationnih.govnih.govacs.org

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for analyzing the functional groups and characterizing the physical state of this compound. nih.govthermofisher.com These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. thermofisher.comedinst.com For polyamines like norspermidine, these techniques are crucial for understanding the behavior of amine and methylene groups, as well as the influence of intermolecular forces such as hydrogen bonding. nih.govuc.pt

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identificationacs.org

FTIR spectroscopy is a cornerstone technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com In the study of this compound and its derivatives, FTIR is particularly effective at identifying the stretching and bending vibrations of N-H, C-H, and C-N bonds. nih.govscirp.org

Detailed vibrational studies of norspermidine (the neutral form of this compound) have provided a thorough assignment of its characteristic infrared bands. nih.govnih.gov As norspermidine is a liquid at room temperature, its FTIR spectra typically exhibit broader signals. uc.pt Key vibrational modes for the protonated form, this compound, especially in its salts, show distinct features. The N-H stretching vibrations in N-alkyl derivatives of norspermidine are prominent, with asymmetric stretches (νₐₛ(N-H)) appearing around 3363 cm⁻¹ and symmetric stretches (νₛ(N-H)) near 3285 cm⁻¹. scirp.org

In the solid state, such as in its inorganic salts, the vibrational spectra provide clear insights into the molecular structure. For instance, in this compound pentachloroantimonate(III) chloride monohydrate, the assignments of vibrational wavenumbers have been corroborated by Density Functional Theory (DFT) calculations, confirming the experimental data. nih.gov The deformation modes of NH₃⁺ and NH₂⁺ groups are typically observed around 1600 cm⁻¹. nih.gov Furthermore, the rocking deformations of the terminal NH₃⁺ groups give rise to very intense bands in the FTIR spectra, a characteristic feature for this compound. nih.govuc.pt

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| νₐₛ(N-H) | ~3363 | Asymmetric stretching of amine/ammonium groups. |

| νₛ(N-H) | ~3285 | Symmetric stretching of amine/ammonium groups. |

| δ(NH₂/NH₃) | ~1600 | Deformation (scissoring) of amine/ammonium groups. |

| δ(CH₂) | 1450 - 1500 | Deformation (twisting and wagging) of methylene groups. |

| r(NH₃) | ~841 | Rocking deformation of terminal ammonium groups, typically intense in FTIR. |

| r(NH₂/NH₃) | ~770 | A broad band encompassing rocking modes of both secondary and primary amine/ammonium groups. |

Raman Spectroscopy for Molecular Vibrational Fingerprintingnih.govacs.orgdntb.gov.ua

Raman spectroscopy offers a complementary vibrational fingerprint to FTIR. thermofisher.com It measures the inelastic scattering of monochromatic light from a laser source, providing information on molecular vibrations that may be weak or absent in FTIR spectra. thermofisher.com For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon backbone and symmetric vibrations that are often Raman-active. acs.orguc.pt

The Raman spectrum of norspermidine shows strong features from the stretching of the terminal NH₃⁺ groups, which are less prominent in its terminally alkylated derivatives. nih.gov Unlike in FTIR, where N-H stretching vibrations often have a larger intensity compared to C-H modes, Raman spectra can provide a clearer view of the skeletal C-C stretching modes. nih.govuc.pt This allows for a detailed conformational analysis of the propylene (B89431) chains within the molecule. uc.ptcore.ac.uk The comparison between FTIR and Raman spectra is critical; for example, the intensities of carbonyl bands in phthalimide (B116566) derivatives of norspermidine are reversed, with asymmetric vibrations being very strong in FTIR and weak in Raman, while symmetric vibrations are weak in FTIR and strong in Raman. scirp.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(NH₃) | 3362 | Stretching of terminal ammonium groups (strong feature). |

| ν(CH₂) | 2900 - 3000 | Symmetric and antisymmetric stretching of methylene groups. |

| δ(NH₂/NH₃) | ~1600 | Deformation modes of amine/ammonium groups. |

| δ(CH₂) | 1200 - 1320 | Twisting and wagging deformations of methylene groups. |

| ν(C-C) | 979 - 1018 | Stretching of the carbon-carbon backbone. |

| r(NH₃) | 843 | Rocking deformation of terminal ammonium groups. |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The real-time monitoring of chemical reactions involving polyamines like this compound is achievable through in-situ spectroscopic techniques. acs.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, can be used to follow the progress of reactions in solution by tracking the appearance of product bands and the disappearance of reactant bands over time. acs.org This has been demonstrated in the study of polyethyleneimine (PEI), a related polyamine, to monitor particle formation. acs.org

Similarly, in-situ synchrotron infrared microspectroscopy has been employed to monitor the degradation of polyamine templates in the synthesis of catalysts. diamond.ac.uk This powerful technique can track the evolution of intermediates, such as the formation and subsequent removal of nitrile groups during the calcination process of materials templated with polyamines. diamond.ac.uk Confocal Raman imaging is another method used for monitoring changes over time, for instance, in tracking the stability of microencapsulated polyamine hardeners. bohrium.com These in-situ approaches provide invaluable kinetic and mechanistic data that are not accessible through conventional post-reaction analysis.

X-ray Diffraction Studies of this compound and its Inorganic Saltsresearchgate.net

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For this compound, which readily forms crystalline inorganic salts, XRD techniques are indispensable for structural elucidation.

Single-Crystal X-ray Crystallography for Absolute Structure and Hydrogen Bonding Network Determinationmdpi.com

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and conformational details. ncl.ac.uk Several inorganic salts of this compound have been successfully characterized using this technique.

For example, the crystal structure of this compound hexachloridobismuthate(III) monohydrate, (C₆H₂₀N₃)[BiCl₆]·H₂O, was determined to have an asymmetric unit consisting of the triply protonated cation, [NH₃(CH₂)₃NH₂(CH₂)₃NH₃]³⁺, two halves of an octahedral [BiCl₆]³⁻ anion, and a water molecule. researchgate.net Similarly, the structure of this compound pentachloroantimonate(III) chloride monohydrate, (C₆H₂₀N₃)SbCl₅·Cl·H₂O, reveals a framework where the cations, [SbCl₅]²⁻ anions, chloride anions, and water molecules are interconnected by a complex network of N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds. nih.govresearchgate.net Another characterized salt, (C₆H₂₀N₃)BiI₆·H₂O, crystallizes in the triclinic P-1 space group and also features an extensive hydrogen-bonding network linking the constituent ions and water molecules. researchgate.net

These studies are crucial for understanding how the flexible polyamine cation packs in the solid state and interacts with its counter-ions, which is largely governed by the formation of extensive hydrogen bond networks. researchgate.netrsc.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| (C₆H₂₀N₃)[BiCl₆]·H₂O | Monoclinic | P2₁/c | Asymmetric unit contains the triprotonated cation, [BiCl₆]³⁻ anion halves, and a water molecule. Extensive O-H···Cl hydrogen bonding. researchgate.net |

| (C₆H₂₀N₃)SbCl₅·Cl·H₂O | Monoclinic | P2₁/c | Structure built from [NH₃(CH₂)₃NH₂(CH₂)₃NH₃]³⁺ cations, [SbCl₅]²⁻ anions, Cl⁻ anions, and water molecules. nih.govresearchgate.net |

| (C₆H₂₀N₃)BiI₆·H₂O | Triclinic | P-1 | Zero-dimensional structure with discrete cations, [BiI₆]³⁻ anions, and water molecules linked by N-H···I and O-H···I hydrogen bonds. researchgate.net |

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identificationucmerced.edu

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. ucmerced.edu This technique is essential for confirming the phase identity and assessing the bulk purity of a synthesized material. rsc.org

In a PXRD experiment, a monochromatic X-ray beam interacts with a powdered sample, and the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. ucmerced.edu The experimental PXRD pattern of a newly synthesized batch of a this compound salt can be compared to a pattern calculated from its known single-crystal structure or to a reference pattern in a database. ucmerced.eduresearchgate.net A match confirms that the bulk material consists of the correct crystalline phase. Sharp peaks in the diffractogram are indicative of a highly crystalline material. researchgate.net This method is routinely used to verify that the bulk product of a synthesis corresponds to the structure determined from a single crystal and to rule out the presence of significant amounts of crystalline impurities or different polymorphic forms. researchgate.netnih.gov

Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis

The purity and isomeric composition of this compound, also known as norspermidine, are critical parameters for its application in research and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques employed for the separation, quantification, and purity assessment of this and other polyamines. nih.govcapes.gov.brdiva-portal.org

HPLC is a cornerstone technique for the analysis of polyamines like norspermidine. core.ac.uk Due to the lack of a strong chromophore in their native state, polyamines are often derivatized prior to HPLC analysis to enable sensitive detection, typically by UV or fluorescence detectors. nih.govcapes.gov.brresearchgate.net Common derivatizing agents include benzoyl chloride and dansyl chloride. nih.govcapes.gov.br

Method Development:

A typical HPLC method for the analysis of derivatized norspermidine involves reversed-phase chromatography. nih.govcapes.gov.br A C18 column is frequently employed, offering a hydrophobic stationary phase that effectively separates the derivatized polyamines based on their hydrophobicity. nih.govcapes.gov.brnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govcapes.gov.brsielc.com Isocratic elution, where the mobile phase composition remains constant throughout the run, has been shown to successfully resolve norspermidine from other common polyamines. nih.govcapes.gov.br For instance, an isocratic mobile phase of 64% (v/v) methanol in water has been used to separate benzoylated polyamines, including norspermidine, on a C18 column with detection at 254 nm. nih.govcapes.gov.br

For underivatized polyamines, which are highly polar and ionic, HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode approaches can be utilized. helixchrom.com These methods use columns that can operate in both reversed-phase and ion-exchange modes, allowing for the retention and separation of such challenging analytes. sielc.comsielc.com

Method Validation:

Validation of an HPLC method ensures its reliability for its intended purpose. mdpi.comnih.gov Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For the analysis of biogenic amines, including polyamines, validated HPLC methods have demonstrated excellent linearity over a defined concentration range, with high correlation coefficients. nih.gov Precision is assessed through intraday and interday variability, with relative standard deviations (RSD) typically below 15%. nih.gov Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. nih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively, and are crucial for the analysis of trace amounts of norspermidine. nih.gov

Table 1: Example of HPLC Conditions for Norspermidine Analysis (as Benzoyl Derivatives)

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Methanol:Water (64:36, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Derivatizing Agent | Benzoyl Chloride |

| This table presents a representative set of conditions and may vary based on the specific application and instrumentation. nih.govcapes.gov.br |

Table 2: HPLC Method Validation Parameters for Biogenic Amines

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Intraday Precision (RSD) | < 15% |

| Interday Precision (RSD) | < 15% |

| Accuracy (Recovery) | 80-120% |

| LOD | Analyte and matrix dependent |

| LOQ | Analyte and matrix dependent |

| This table provides typical validation parameters for HPLC methods for biogenic amines. Actual values may differ based on the specific method and laboratory. nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged species like this compound. diva-portal.orgwhitman.edu At physiological pH, the amino groups of norspermidine are protonated, rendering the molecule positively charged and thus amenable to electrophoretic separation. ebi.ac.uk CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. diva-portal.org

Separation Principle:

In CE, separation is achieved based on the differential migration of analytes in an electric field. whitman.edu The migration velocity is dependent on the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. diva-portal.org For the analysis of norspermidine and other polyamines, Capillary Zone Electrophoresis (CZE) is a commonly used mode. d-nb.info In CZE, the capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary, causing the charged analytes to migrate towards the electrode of opposite polarity. diva-portal.org

Method Development:

The development of a CE method for norspermidine analysis involves the optimization of several parameters, including the composition and pH of the BGE, the applied voltage, and the capillary dimensions. rsc.org The choice of BGE is critical as it influences the charge of the analyte and the magnitude of the EOF. diva-portal.org Buffers such as phosphate (B84403) or borate (B1201080) are commonly used. The pH of the BGE will determine the degree of protonation of norspermidine's amino groups and thus its electrophoretic mobility. rsc.org The applied voltage affects the migration time and separation efficiency; higher voltages generally lead to faster separations but can also generate Joule heating, which may negatively impact resolution. whitman.edu

As with HPLC, derivatization can be employed in CE to enhance detection sensitivity, especially when using UV-Vis detectors. However, CE can also be directly coupled to mass spectrometry (CE-MS), which provides high sensitivity and specificity without the need for derivatization. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Polyamine Analysis

| Parameter | Typical Setting |

| Capillary | Fused silica (B1680970), 50-75 µm i.d. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer |

| BGE pH | Adjusted to optimize charge and separation |

| Applied Voltage | 15-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV, Fluorescence (with derivatization), or Mass Spectrometry |

| This table provides a general overview of CE parameters. Specific conditions will need to be optimized for the analysis of this compound. |

Theoretical and Computational Studies of Bis 3 Azaniumylpropyl Azanium

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of bis(3-azaniumylpropyl)azanium at the atomic level.

Density Functional Theory (DFT) has been widely used to study polyamines like norspermidine. acs.orgnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, calculate harmonic vibrational frequencies, and analyze electronic properties such as molecular orbitals (HOMO and LUMO) and charge distribution. americanelements.comnih.gov For instance, a study on a compound containing the this compound cation, (C6H20N3)SbCl5·Cl·H2O, utilized DFT with the B3LYP method to determine the optimized molecular geometry, atomic Mulliken charges, and HOMO-LUMO energy gap. americanelements.comnih.gov The calculated structural parameters showed good agreement with experimental X-ray diffraction data. nih.gov

The HOMO-LUMO energy gap is a crucial parameter derived from DFT calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. americanelements.com For the aforementioned antimony complex, the optical band gap was also determined experimentally via diffuse reflection spectroscopy and compared with the computationally derived value. americanelements.comnih.gov Furthermore, DFT calculations have been instrumental in assigning vibrational spectra, with potential energy distribution (PED) analysis helping to characterize the different vibrational modes. americanelements.comnih.gov These computational approaches have also been applied to understand the interactions of protonated polyamines with biological macromolecules like DNA. nih.gov

The table below summarizes key molecular properties of a this compound-containing compound, calculated using DFT.

| Property | Value | Method | Reference |

| Optical Band Gap (Eg) | 3.78 eV | DRS (Experimental) | americanelements.comnih.gov |

| HOMO-LUMO Gap | - | DFT/B3LYP | americanelements.comnih.gov |

| Vibrational Wavenumbers | Scaled by 0.984 | DFT/B3LYP | americanelements.comnih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for high-accuracy predictions. acs.orgresearchgate.net These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been applied to study protonated amines and their complexes. acs.orgsemanticscholar.org For example, ab initio calculations at the MP2/6-311+G** level have been used to investigate the geometry and energetics of charge-reinforced hydrogen bonds in protonated-neutral diamine complexes. acs.org Such studies provide detailed information about the effects controlling the interactions in these systems. acs.org

In a study on the conformational preferences of norspermidine, quantum chemical calculations were performed to reassess and fully assign its vibrational spectra. nih.govdntb.gov.ua These calculations helped to rectify inconsistencies in previous literature and provided a deeper understanding of the vibrational modes affected by hydrogen bonding. nih.govdntb.gov.ua Ab initio molecular orbital calculations have also been used to investigate the effect of protonation on the bond lengths of alkylamines, providing reliable data for these cations in the gas phase. semanticscholar.org

Density Functional Theory (DFT) for Molecular Orbitals, Charge Distribution, and Energy Landscapes

Conformational Analysis and Energetics using Molecular Modeling

The flexibility of the propyl chains in this compound allows it to adopt various conformations, which can be explored using molecular modeling techniques.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape and flexibility of molecules like norspermidine. nih.gov A conformational study of norspermidine investigated its conformational preferences and the effects of the dielectric constant to infer the most stable conformation in the condensed liquid phase. nih.gov MM3 force fields have been specifically parameterized to improve the accuracy of calculations for protonated diamine hydrogen bonds, addressing aspects like electrostatic interactions. acs.org

MD simulations have been used to study the interaction of polyamines with biological systems. For instance, MD simulations with explicit water molecules were performed to examine the influence of the solvent on the interaction between protonated diamines and DNA base pairs. nih.gov In another study, MD simulations indicated that all positively charged amino groups of spermidine (B129725) could form hydrogen bonds with tRNA, triggering stabilization and structural changes. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Structural Flexibility

Protonation State Equilibria and pKa Prediction via Computational Chemistry

The protonation state of this compound is crucial for its function and interaction with other molecules. Computational chemistry offers methods to predict the pKa values, which quantify the acidity of the different amine groups.

Predicting pKa values computationally is a complex task as it involves calculating the free energy change of the protonation/deprotonation reaction in solution. mdpi.com Various computational approaches have been developed for this purpose, ranging from empirical methods to first-principles calculations combined with solvation models. routledge.comresearchgate.net

For polyamines, DFT calculations can be used to study the protonation mechanism by optimizing the geometries of the molecule at different protonation steps and analyzing properties like the bond lengths between nitrogen and the proton. acs.org Ab initio calculations have also been employed to study the microsolvation of amines in water clusters, providing insights into the proton transfer process from a water molecule to the amine. researchgate.net These studies have shown that the stability of protonated forms can be influenced by the hydrogen bond network of the surrounding water molecules. researchgate.net While direct and highly accurate pKa prediction for a molecule as complex as this compound from first principles remains challenging, these computational studies provide a fundamental understanding of the factors governing its acid-base equilibria. mdpi.com

Development and Validation of Computational Models for Acid-Base Behavior

The acid-base behavior of spermidine, which exists as the triply-protonated this compound cation at physiological pH, is fundamental to its biological function. ebi.ac.uk Computational models are crucial for understanding its protonation equilibria, as experimental determination of microscopic pKa values can be complex.

Various theoretical approaches have been employed to model the charge equilibrium of spermidine. acs.orguni-lj.si One common method involves quantum mechanical calculations, such as those using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. nih.gov This hybrid approach allows for a high-level quantum mechanical treatment of the reactive center (the amine groups) while the rest of the molecule is treated with a more computationally efficient molecular mechanics force field. nih.gov For instance, in studies of enzymes like histone deacetylase 10 that process N⁸-acetylspermidine, computational models are built to investigate the deacetylation process, where the protonation state of spermidine is a final product. nih.gov The charges of ionizable groups in these models are determined based on physiological pH to ensure the electrostatic environment is accurately represented. nih.gov

Another powerful technique is the Multi-Conformation Continuum Electrostatics (MCCE) method. plos.org This method is used to calculate the pKa values of ionizable residues within proteins and can be applied to substrates like spermidine. plos.org MCCE calculations are sensitive to the initial structure, particularly the orientation of side chains, but provide valuable insights into how the protein environment influences the protonation state of the bound polyamine. plos.org

Validation of these models often involves comparing the calculated macroscopic pKa values with experimentally determined ones from techniques like potentiometric titration or NMR spectroscopy. nih.gov For example, NMR studies that monitor the chemical shifts of nitrogen (¹⁵N) and phosphorus (³¹P) atoms upon pH titration can reveal the pKa values of interacting molecules like ATP and spermidine. nih.gov Molecular modeling docking studies also contribute to understanding the acid-base behavior by investigating various protonation states. In one such study, all possible protonation states of spermidine were docked to an RNA molecule, and the tri-protonated form, this compound, was found to have the most favorable binding energy, consistent with its predominance at pH 6.5. nih.gov

The table below summarizes computational methods used to study the acid-base behavior of spermidine and its derivatives.

| Computational Method | Application | Key Findings |

| Chemical Model & Monte-Carlo Simulations | Explaining pH-dependent attraction between surfaces mediated by spermidine. acs.orguni-lj.si | Correlated the attractive force with the degree of spermidine protonation, which changes from +3 to +1 over the measured pH range. acs.orguni-lj.si |

| ONIOM (QM/MM) | Studying the deacetylation of N⁸-acetylspermidine to spermidine in enzyme active sites. nih.gov | Investigated the roles of active site residues and the protonation states of the substrate and product. nih.gov |

| MCCE (Multi-Conformation Continuum Electrostatics) | Calculating pKa values of spermidine interacting with spermine (B22157) synthase. plos.org | Revealed how mutations in the enzyme affect the pKa of active site residues, which in turn influences substrate binding and product release. plos.org |

| Molecular Docking (e.g., Glide) | Investigating the binding of different spermidine protonation states to RNA. nih.gov | The tri-protonated state (this compound) showed the lowest binding energy, indicating it is the preferred state for binding. nih.gov |

Computational Investigations of Intermolecular Interactions

Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonding is a directional and specific interaction that is paramount in the supramolecular chemistry of this compound. rsc.org As a polycation with multiple protonated amine groups (N-H donors), it readily engages in extensive hydrogen-bonding networks with various acceptor molecules, driving the formation of larger, organized structures. encyclopedia.pubcore.ac.uk

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the geometry and nature of these interactions. mdpi.com Studies modeling the complexation of protonated spermidine with host molecules like bis(acridino)-crown ethers show specific hydrogen bonds forming between the azaniumyl (NH₃⁺) and azanium (NH₂⁺) groups of the polyamine and the heteroatoms (oxygen and nitrogen) of the crown ether rings. mdpi.com These models reveal that in an optimal complex, the protonated secondary amine can form cation-π interactions with aromatic units of the host, while the terminal primary amino groups coordinate with the crown ether rings. mdpi.com

Vibrational spectroscopy, coupled with theoretical calculations, confirms the presence and strength of hydrogen bonding. core.ac.uk The analysis of Raman spectra for protonated spermidine hydrochloride salts reveals that strong N-H···Cl intermolecular hydrogen bonds lead to a tighter molecular packing in the solid state compared to the neutral species. core.ac.uk These interactions are crucial for the stabilization of the entire crystal structure. researchgate.net In supramolecular assemblies, hydrogen bonding, along with electrostatic forces, can facilitate the complexation of spermidine with fluorescent probes, leading to applications in molecular sensing. encyclopedia.pubresearchgate.net

The role of hydrogen bonding in forming supramolecular architectures is a dynamic area of research, with applications ranging from drug delivery to tissue engineering. rsc.org

| Interaction Type | Interacting Partner | Computational Method | Key Finding |

| N-H···O/N | Crown Ether Host mdpi.com | DFT | Protonated primary and secondary amines of spermidine form specific H-bonds and cation-π interactions, dictating the geometry of the host-guest complex. mdpi.com |

| N-H···Cl | Chloride Counterion core.ac.uk | Raman Spectroscopy & DFT | Leads to a more compact molecular packing in the solid state. core.ac.uk |

| N-H···O | Phosphate (B84403)/Carboxylate Groups nih.govencyclopedia.pub | Molecular Docking | Drives the binding of spermidine to biomolecules like RNA and sensing molecules. nih.govencyclopedia.pub |

| N-H···I | Iodide Counterion researchgate.net | X-ray Crystallography | Contributes to the cohesion and stabilization of the crystal lattice in the solid state. researchgate.net |

Electrostatic Interactions and Salt Bridge Formation in Condensed Phases

Electrostatic interactions are the dominant long-range forces governing the behavior of the fully charged this compound cation in condensed phases. encyclopedia.pub These interactions, including charge-charge forces and the formation of salt bridges, are fundamental to its ability to interact with negatively charged biomolecules like nucleic acids and proteins, as well as to its packing in crystalline solids. acs.orgnih.gov

A salt bridge is a specific interaction between oppositely charged groups that are close enough to experience both electrostatic attraction and hydrogen bonding. nih.govnih.gov In the context of this compound, its ammonium (B1175870) groups can form salt bridges with carboxylate or phosphate groups on other molecules. Computational studies, such as molecular docking of spermidine to RNA, explicitly show electrostatic interactions between the protonated amino groups and the phosphate backbone oxygens as the primary binding force. nih.gov Similarly, its interaction with negatively charged surfaces is mediated by these strong electrostatic attractions. acs.orguni-lj.si

In the solid state, the crystal structure of salts containing this compound is stabilized by a combination of hydrogen bonds and electrostatic interactions between the organic cation and the inorganic anions (e.g., hexachloridobismuthate(III)). researchgate.net These forces dictate the packing of the ions in the crystal lattice. researchgate.netuantwerpen.be

Theoretical models like Monte-Carlo simulations and continuum electrostatics calculations are used to quantify these interactions. uni-lj.siplos.org For example, simulations of spermidine between two negatively charged surfaces show that the orientation of the rod-like polycation is crucial. acs.orguni-lj.si It can bridge the gap, causing attraction, or attach parallel to the surfaces, reducing charge repulsion. acs.org The net electrostatic free energy of a salt bridge is a balance between the favorable Coulombic attraction and the often-unfavorable energy cost of desolvating the charged groups. nih.gov This balance determines whether a salt bridge ultimately stabilizes or destabilizes a given structure. nih.gov

Coordination Chemistry Research Involving Bis 3 Azaniumylpropyl Azanium As a Ligand

Complexation with Transition Metal Ions and Main Group Elements

Bis(3-aminopropyl)amine (B123863) readily coordinates with a variety of transition metal ions and some main group elements, acting as a tridentate or, in some cases, a bridging ligand. The flexibility of its propyl chains allows it to accommodate the preferred coordination geometries of different metal centers. It forms complexes with transition metals such as copper(II), nickel(II), cobalt(II), and cadmium(II), as well as the main group element lead(II). rsc.orgbibliomed.orgnih.goviucr.orgnih.gov Schiff bases derived from bis(3-aminopropyl)amine have also been shown to form high-spin, five-coordinate complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). bibliomed.org

The ligand's ability to form stable chelates is fundamental to its coordination chemistry. The resulting complexes can serve as precursors for more complex structures, such as macrocycles or coordination polymers. rsc.orgsigmaaldrich.com For example, template condensation reactions involving bis(3-aminopropyl)amine in the presence of metal ions like Ni(II), Cu(II), Co(II), or Pb(II) can yield mononuclear tetraaza macrocyclic Schiff-base complexes. rsc.org

The synthesis of metal complexes with bis(3-aminopropyl)amine is typically straightforward, often involving the direct reaction of a metal salt with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). iucr.orgresearchgate.net The resulting complexes can be isolated as crystalline solids, allowing for detailed structural analysis via single-crystal X-ray diffraction.

Crystallographic studies have revealed diverse coordination geometries for these complexes. The specific geometry is influenced by the identity of the metal ion, the counter-anions present, and the stoichiometry of the reaction. For instance, a cobalt(II) complex with two thiocyanate (B1210189) anions, [Co(NCS)₂(C₆H₁₇N₃)], exhibits a slightly distorted square-pyramidal geometry where the cobalt center is coordinated by five nitrogen atoms. nih.gov In contrast, a nickel(II) complex with two dicyanamide (B8802431) anions, [Ni(C₂N₃)₂(C₉H₂₄N₄)], shows a distorted octahedral geometry. iucr.org Similarly, cadmium(II), a main group element, forms a slightly distorted octahedral complex, [Cd(C₆H₁₇N₃)₂(ClO₄)(NO₃)], when coordinated by two bis(3-aminopropyl)amine ligands. researchgate.net

A copper(II) complex incorporating a glutarate anion, [Cu(C₅H₆O₄)(C₆H₁₇N₃)(H₂O)]·4H₂O, features a square pyramidal coordination polyhedron around the central copper atom, which is coordinated by the three nitrogen atoms of the amine ligand, one oxygen from the glutarate, and one oxygen from a water molecule. iucr.org The flexibility of the ligand is evident in the different conformations adopted by the chelate rings; for example, in the copper(II)-glutarate complex, one six-membered chelate ring adopts a chair conformation while the other has a half-boat conformation. iucr.org

Below is a table summarizing the crystallographic data for several metal-bis(3-aminopropyl)amine complexes.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Crystal System | Space Group | Reference |

| [Co(NCS)₂(C₆H₁₇N₃)] | Co(II) | Distorted Square-Pyramidal | Co—N(amine): 2.094-2.220, Co—N(thiocyanate): 2.030-2.039 | Monoclinic | P2₁/c | nih.gov |

| [Ni(C₂N₃)₂(C₉H₂₄N₄)] | Ni(II) | Distorted Octahedral | Ni—N(amine): 2.088-2.186, Ni—N(dicyanamide): 2.081 | Monoclinic | P2₁/n | iucr.org |

| [Cu(C₅H₆O₄)(C₆H₁₇N₃)(H₂O)] | Cu(II) | Square Pyramidal | Cu—N1: 2.001, Cu—N2: 2.052, Cu—N3: 2.010, Cu—O(glutarate): 1.968, Cu—O(water): 2.302 | Monoclinic | P2₁/n | iucr.org |

| catena-Poly[[Cd₂(NCS)₂(SO₄)(C₆H₁₇N₃)₂]·0.5CH₃OH] | Cd(II) | Distorted Octahedral | Cd1—N: 2.248-2.351, Cd1—O: 2.388-2.619; Cd2—N: 2.247-2.374, Cd2—O: 2.386-2.676 | Monoclinic | P2₁/n | nih.gov |

| [Cd(C₆H₁₇N₃)₂(ClO₄)(NO₃)] | Cd(II) | Distorted Octahedral | Cd—N: 2.339-2.422 | Monoclinic | C2/c | researchgate.net |

The electronic properties and coordination geometries of transition metal complexes with bis(3-aminopropyl)amine can be rationalized using Ligand Field Theory (LFT). The amine nitrogen atoms act as σ-donors, creating a ligand field that splits the d-orbitals of the metal ion. The magnitude of this splitting and the resulting electronic configuration determine the complex's magnetic properties, electronic spectra, and preferred geometry.

For example, the Ni(II) complex, [Ni(C₂N₃)₂(C₉H₂₄N₄)], has a distorted octahedral geometry, which is typical for d⁸ metal ions in a moderately strong ligand field. iucr.org The observed Ni-N bond lengths are within the expected range for aliphatic amine nickel complexes. iucr.org The magnetic properties of such complexes are directly related to the ligand field. For instance, binary transition metal dicyanamide complexes are known to exhibit long-range magnetic ordering, with the nature of the ordering (ferromagnetic or antiferromagnetic) depending on the specific metal ion. iucr.org

In the case of the five-coordinate Co(II) complex, [Co(NCS)₂(C₆H₁₇N₃)], the slightly distorted square-pyramidal geometry is one of the two common geometries for five-coordination, the other being trigonal bipyramidal. nih.gov The electronic structure of such high-spin Co(II) complexes is sensitive to small geometrical distortions, which can be studied through techniques like electronic absorption spectroscopy and magnetic susceptibility measurements. Schiff base complexes derived from bis(3-aminopropyl)amine are reported to be high-spin and five-coordinated, which implies a relatively weak ligand field that is insufficient to cause spin pairing. bibliomed.org

Synthesis and Crystallographic Characterization of Metal-Bis(3-azaniumylpropyl)azanium Complexes

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Research

The structural characteristics of bis(3-aminopropyl)amine make it an excellent candidate for the construction of supramolecular assemblies and for modifying Metal-Organic Frameworks (MOFs). Its multiple amine groups provide hydrogen bonding sites, while its flexibility allows it to link metal centers in predictable ways.

The design of self-assembled structures using bis(3-aminopropyl)amine relies on controlling the non-covalent interactions between molecular components. The terminal amine groups are effective hydrogen bond donors, while the secondary amine can act as both a donor and an acceptor. These interactions direct the assembly of molecules into higher-order structures. In crystalline complexes, extensive networks of N-H···N and N-H···S hydrogen bonds are frequently observed, linking individual complex molecules into three-dimensional networks. nih.goviucr.org

A key application is in the functionalization of MOFs, particularly for carbon capture. escholarship.orgescholarship.org In this context, bis(3-aminopropyl)amine or similar tetraamines are appended to the open metal sites within the MOF structure, such as in Mg₂(dobpdc). escholarship.orggoogle.comgoogle.com A crucial design principle involves tailoring the length and connectivity of the polyamine to bridge two adjacent metal centers within the framework's pores. escholarship.org This multi-metal coordination enhances the stability of the appended amine compared to diamines that bind to a single metal site. escholarship.org This enhanced stability is critical for the material's performance and regeneration under practical conditions, such as steam desorption. escholarship.org

The topology of a polyamine ligand—its connectivity, flexibility, and the spacing between donor atoms—plays a determinative role in the architecture of the resulting supramolecular assembly. The N-(CH₂)₃-N-(CH₂)₃-N structure of bis(3-aminopropyl)amine provides a specific spatial arrangement of donor sites that influences both intramolecular chelation and intermolecular linking.

In MOFs, the topology of the appended polyamine is critical for achieving cooperative CO₂ adsorption. escholarship.org The specific arrangement of amine groups in tetraamine-appended Mg₂(dobpdc) retains the cooperative mechanism, where CO₂ molecules insert into metal-amine bonds to form ammonium (B1175870) carbamate (B1207046) chains along the pores. escholarship.org This leads to desirable step-shaped adsorption isotherms, indicating a sharp uptake of CO₂ at a specific pressure, which is highly efficient for gas separation. escholarship.orggoogle.comgoogle.com The use of linear polyamines with specific chain lengths is a deliberate design choice to control the pore environment and optimize gas capture performance. rsc.org

Beyond MOFs, the topology of polyamines directs the formation of various supramolecular structures. The combination of rigid scaffolds (like a spirocyclic core) with flexible aminopropyl chains can create molecules that serve as templates for organizing complex assemblies through hydrogen bonding. The predictable folding and interaction patterns of polyamines are essential for designing functional materials where the final architecture dictates the properties. rsc.orgmdpi.comsemanticscholar.org

Design Principles for Bis(3-azaniumylpropyl)azanium-Based Self-Assembled Structures

Spectroscopic and Computational Analysis of Coordination Modes and Stability

A combination of spectroscopic techniques and computational modeling is essential for a thorough understanding of how bis(3-aminopropyl)amine coordinates to metal centers and the stability of the resulting complexes.

Spectroscopic methods provide direct experimental evidence of bonding and structure.

Vibrational Spectroscopy (IR and Raman) is used to characterize the ligand and its complexes. nih.gov Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination provide insight into the metal-ligand interaction. A study on Pt(II) and Pd(II) complexes of norspermidine used IR and Raman spectroscopy to confirm the coordination geometry. nih.govlu.se

NMR Spectroscopy is a powerful tool for studying complexation in solution. ¹H and ¹³C NMR spectra reveal changes in the chemical environment of the ligand's atoms upon binding to a metal. mdpi.comacs.org NMR titration, where a metal salt solution is incrementally added to a ligand solution, can be used to determine the stoichiometry and calculate the binding constants of the complexes formed. mdpi.com

UV-Vis Spectroscopy provides information on the electronic transitions within the complex, which are sensitive to the coordination geometry and ligand field strength. mdpi.com Spectrophotometric titrations can be used to study complex formation and stability.

Mass Spectrometry helps to identify the composition of the complexes formed, such as the mononuclear macrocyclic complexes identified by liquid secondary ion mass spectrometry. rsc.org

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is particularly useful for studying the coordination of luminescent metal ions like lanthanides and actinides. acs.org

Computational methods, such as Density Functional Theory (DFT) , complement experimental data by providing detailed structural models and energetic information. acs.org DFT calculations can be used to predict the geometries of complexes, analyze bonding interactions, and support the assignment of spectroscopic data. For example, in a study of a new aminopolycarboxylate ligand derived from a bis(3-aminopropyl) ether backbone, DFT was used to calculate the structures of its Eu(III) complexes, corroborating experimental findings. acs.org

The table below summarizes the application of these techniques in the analysis of bis(3-aminopropyl)azanium complexes.

| Analytical Technique | Information Obtained | Example Application | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. | Determination of the distorted octahedral geometry in [Ni(C₂N₃)₂(C₉H₂₄N₄)]. | iucr.org |

| NMR Spectroscopy | Complex stoichiometry, stability constants (log β), solution-state structure. | Used in titration with Cd(II) to calculate binding constants for macrocycles containing the ligand. | mdpi.com |

| Vibrational Spectroscopy (IR/Raman) | Conformation, coordination modes, metal-ligand bond vibrations. | Characterization of Pt(II) and Pd(II) polynuclear complexes of norspermidine. | nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry, complex formation monitoring. | Spectrophotometric investigation of metal cation coordination by fluorescent macrocycles. | mdpi.com |

| Density Functional Theory (DFT) | Optimized geometries, electronic structures, vibrational frequencies, reaction energies. | Calculation of Eu(III) complex structures to support experimental spectroscopic data. | acs.org |

Vibrational and Electronic Spectroscopy of Metal Complexes for Bonding Insights

Vibrational and electronic spectroscopy are powerful, non-destructive techniques used to probe the bonding and structural arrangements within metal complexes of this compound (norspermidine). These methods provide detailed information on how the ligand coordinates to the metal center and the resulting electronic structure of the complex.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the ligand and its complexes. The coordination of the amine groups of norspermidine to a metal ion induces significant changes in the vibrational frequencies of N-H, C-N, and C-H bonds. A vibrational spectroscopy study on norspermidine and its newly synthesized Pt(II) and Pd(II) complexes revealed key insights into their geometry. nih.gov For the fully protonated, free ligand, an all-trans geometry was found to be the most stable. nih.gov Upon complexation, polynuclear chelates form with a stable geometry featuring cisplatin-like (MCl₂NH₂) moieties. nih.gov

Analysis of the IR and Raman spectra allows for the identification of characteristic bands and their shifts upon complexation, which serves as a diagnostic tool for confirming coordination. For instance, shifts in the N-H stretching and bending vibrations are direct evidence of the involvement of the nitrogen atoms in bonding with the metal. A study of a this compound pentachloroantimonate(III) chloride monohydrate salt used IR and Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes. nih.govamericanelements.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Free Ligand) | Observed Shift upon Metal Complexation | Reference |

| N-H Stretching | 3200-3400 | Shift to lower frequencies (redshift) indicates N-H bond weakening due to electron donation to the metal. | nih.govscirp.org |

| N-H Bending (Scissoring) | 1590-1650 | Shift to higher or lower frequencies depending on the specific coordination geometry and metal ion. | nih.gov |

| C-N Stretching | 1020-1250 | Shift to higher frequencies (blueshift) due to changes in the carbon-nitrogen bond order upon coordination. | nih.gov |

| Pyridine (B92270) Ring Vibrations (in modified ligands) | 1400-1600 | Positive shift indicates coordination of the pyridine nitrogen to the metal center. | scirp.org |

Electronic Spectroscopy (UV-Vis and EPR)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the metal complex. These transitions, often d-d transitions for transition metals or ligand-to-metal charge transfer (LMCT) bands, are sensitive to the coordination geometry and the nature of the metal-ligand bond. In a study of Cu(II) complexes with triamines including norspermidine, UV-Vis spectroscopy was used alongside other techniques to study the stability and structure of the complexes formed. nih.gov The type of complex formed was found to be dependent on the pH of the solution. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as those of Cu(II) and Ru(II). EPR provides detailed information about the electronic environment of the metal ion. A study on mono- and binuclear Ru(II) and Cu(II) complexes with norspermidine-derived ligands used EPR to identify a prevalent Cu-N₂ coordination in a partially distorted square planar geometry. rsc.orgnih.gov The analysis also provided insights into the flexibility of the complexes in solution. rsc.orgnih.gov

DFT Calculations on Complex Geometries, Binding Energies, and Stability Constants

Density Functional Theory (DFT) has become an indispensable tool in the study of metal complexes, providing deep insights that complement experimental findings. DFT calculations are used to predict and analyze the properties of this compound metal complexes, including their geometries, vibrational frequencies, and electronic structures.

Optimized Geometries and Structural Parameters

DFT calculations can accurately predict the three-dimensional structure of metal complexes. Researchers can compute optimized molecular geometries, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. Excellent agreement between calculated and experimental structural parameters validates the computational model. For the compound (C₆H₂₀N₃)SbCl₅·Cl·H₂O, DFT calculations using the B3LYP method produced structural parameters that were in good agreement with experimental XRD data. nih.govamericanelements.com This computational support is crucial for confirming the structures of new complexes, especially when single crystals suitable for X-ray diffraction are not available. nih.govnih.gov

Vibrational Frequencies and Bonding Analysis

DFT is also employed to calculate harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to provide a definitive assignment of the observed vibrational bands. nih.govamericanelements.com The assignments are often made based on the Potential Energy Distribution (PED). nih.gov This correlation between theory and experiment provides a robust understanding of the bonding within the molecule. For example, a study on Pt(II) and Pd(II) complexes of norspermidine coupled vibrational spectroscopy with quantum mechanical calculations to characterize the compounds fully. nih.gov

Electronic Properties and Reactivity

DFT calculations provide access to a wealth of information about the electronic nature of the complexes. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov These calculations have been extended to determine various molecular parameters such as ionization potential, electron affinity, and global hardness, which help in understanding the electronic behavior and potential reactivity of the complexes. nih.govamericanelements.com

| Calculated Property | Method | Application in Norspermidine Complex Research | Reference |

| Optimized Geometry | DFT (e.g., B3LYP) | Prediction of bond lengths, bond angles, and overall conformation of metal complexes. Comparison with XRD data. | nih.govamericanelements.com |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of experimental IR and Raman spectral bands. Confirmation of coordination modes. | nih.govnih.govamericanelements.com |

| HOMO-LUMO Energy Gap | DFT | Assessment of electronic stability and chemical reactivity. Calculation of global reactivity descriptors. | nih.govamericanelements.com |

| Binding Energies | DFT | Evaluation of the thermodynamic stability of different isomeric forms or coordination modes of the complexes. | rsc.org |

Heterogeneous and Homogeneous Catalysis Research Utilizing Metal-Polyamine Complexes

The unique coordination properties of polyamines like this compound make their metal complexes interesting candidates for catalytic applications. Research has explored their use in both homogeneous and heterogeneous catalytic systems, leveraging the ability of the polyamine ligand to stabilize metal centers and influence their reactivity.

Investigation of this compound-Mediated Homogeneous Catalytic Reactions

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of norspermidine have been utilized in such systems, often as part of the reaction medium or as a key substrate whose reactivity is enabled by a catalyst.

A notable example is the copper(I)-catalyzed N,N'-diarylation of natural polyamines, including norspermidine. beilstein-journals.org In this reaction, a catalytic system is used to form new carbon-nitrogen bonds, attaching aryl groups to the terminal primary amino groups of the polyamine. For triamines like norspermidine, a specific catalytic system comprising CuI and the ligand L-proline in ethyl cyanide (EtCN) as the solvent was found to be particularly effective. beilstein-journals.org This process demonstrates the synthetic utility of homogeneous catalysis in modifying polyamines for potential applications, such as the development of new pharmacologically active compounds. beilstein-journals.org

Another related area is the synthesis of norspermidine itself, which can be achieved through the catalytic hydrogenation of dinitrile precursors. google.com For example, 4-benzyl-4-azaheptanedinitrile can be hydrogenated in the presence of a conventional hydrogenation catalyst, such as platinum oxide, to produce norspermidine in high yield. google.com While the polyamine is the product rather than part of the catalyst, this highlights the crucial role of homogeneous catalysis in the production of these important ligands.

| Catalytic Reaction | Catalyst System | Substrate | Product | Key Findings | Reference |

| N,N'-Diarylation | CuI / L-proline | Norspermidine + Aryl iodide | N,N'-Diaryl-norspermidine | The CuI/L-proline system in EtCN is preferable for the diarylation of norspermidine. | beilstein-journals.org |

| Hydrogenation | Platinum oxide (PtO₂) | 4-Benzyl-4-azaheptanedinitrile | Norspermidine | Noble metal catalysts, especially platinum oxide, provide high yields for the one-step synthesis of the amine from the dinitrile. | google.com |

Development of Immobilized this compound-Metal Systems for Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages such as ease of catalyst separation and recycling. A promising strategy in this field is the immobilization of catalytically active metal species onto solid supports.

The development of such systems often involves modifying the surface of a support material (like silica (B1680970) or alumina) with organic molecules that can anchor metal nanoparticles or complexes. nih.gov These "molecularly modified surfaces" can enhance the stability of the metal nanoparticles, prevent their aggregation, and tune the catalyst's reactivity and selectivity. nih.gov

While specific examples of immobilized this compound-metal systems are not extensively documented in the literature, the principles of this approach are well-established. The multiple amine functional groups of norspermidine make it an excellent candidate for a surface modifier or an anchor for metal ions. It could be covalently attached to a solid support, and its nitrogen atoms could then chelate metal ions or stabilize metal nanoparticles, creating a robust and reusable heterogeneous catalyst. This approach bridges the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid-supported systems. nih.gov The development of such catalysts is a promising avenue for future research, with potential applications in fine chemical synthesis and green chemistry.

Materials Science Applications and Advanced Functional Materials Research

Polymer Chemistry and Synthesis of Bis(3-azaniumylpropyl)azanium-Derived Polymeric Materials

The synthesis of polymers incorporating the this compound moiety has been explored to create novel materials with tailored properties. These polyamine-based polymers often exhibit interesting characteristics due to the presence of multiple nitrogen atoms along the polymer chain, which can act as proton acceptors, coordination sites for metal ions, and sites for further functionalization.

The design of monomers for polyamine-based polymers often leverages the reactivity of the amine groups. This compound (as norspermidine) can act as a diamine monomer in step-growth polymerization reactions. One prominent polymerization mechanism is interfacial polycondensation , where the amine monomer reacts with a suitable comonomer, such as a diacyl chloride, at the interface of two immiscible liquids. nih.govmdpi.comdntb.gov.uaresearchgate.net

A notable example is the synthesis of linear polyamidoamines through the polycondensation of norspermidine with sebacoyl dichloride. nih.govmdpi.comdntb.gov.ua In this reaction, the primary amine groups of norspermidine react with the acyl chloride groups of sebacoyl dichloride to form amide linkages, resulting in a linear polymer chain. nih.govmdpi.comdntb.gov.ua To achieve linear polymers and avoid branching or cross-linking, the secondary amine group of norspermidine is often protected before polymerization and subsequently deprotected. nih.gov

Other polymerization mechanisms relevant to the synthesis of polyamines, although not always specifically using this compound, include ring-opening polymerization of cyclic amine monomers like aziridines. acs.orgrsc.orgacs.orgrsc.org This method allows for the synthesis of well-defined linear polyamines with controlled molecular weights and low polydispersity. acs.orgacs.orgnih.gov For instance, anionic ring-opening polymerization of N-sulfonylaziridines can produce linear poly(sulfonyl aziridine)s, which can then be desulfonylated under mild conditions to yield linear polyamines. acs.orgnih.gov Additionally, the synthesis of hyperbranched polyamines can be achieved through methods like the ring-opening polymerization of cyclic carbamates or the self-condensation of suitable monomers, leading to highly branched three-dimensional structures with a high density of terminal functional groups. acs.orgacs.orgfrontiersin.orgnih.gov

Table 1: Polymerization Methods for Polyamine-Based Polymers

| Polymerization Mechanism | Monomers/Reactants | Key Features | Resulting Polymer Architecture |

|---|---|---|---|

| Interfacial Polycondensation | Norspermidine, Sebacoyl Dichloride | Reaction at the interface of two immiscible liquids; secondary amine protection often required for linearity. nih.gov | Linear Polyamidoamines nih.govmdpi.comdntb.gov.ua |

| Anionic Ring-Opening Polymerization | N-Sulfonylaziridines | Living polymerization, allowing for control over molecular weight and low polydispersity. acs.orgacs.orgnih.gov | Well-defined Linear Polyamines acs.orgnih.gov |

| Cationic Ring-Opening Polymerization | N-Benzylaziridines | Initiated by agents like tris(pentafluorophenyl)borane. rsc.org | Linear Polyethylenimine Derivatives rsc.org |

| Hyperbranched Polymerization | 5-vinyl-2-oxazolidinone | Surface-initiated palladium-catalyzed ring-opening graft polymerization. acs.orgacs.org | Hyperbranched Polyamine Grafts acs.orgacs.org |

The microstructure and macromolecular architecture of this compound-derived polymers are crucial for understanding their properties and potential applications. Various analytical techniques are employed to characterize these polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of the repeating units in the polymer chain. For example, in the case of the polyamidoamine synthesized from norspermidine and sebacoyl dichloride, ¹H NMR and ¹³C NMR spectra confirm the formation of amide bonds and the incorporation of both monomer units into the polymer backbone. nih.govmdpi.com Specific chemical shifts can be assigned to the protons and carbons in the norspermidine and sebacyl segments of the polymer chain, verifying the expected structure. nih.gov